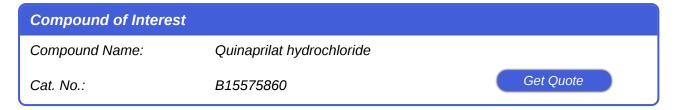


Application Note: Simultaneous Determination of Quinapril and its Metabolite Quinaprilat by HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril, and its active metabolite, Quinaprilat. This method is applicable for pharmacokinetic studies, bioequivalence studies, and routine quality control analysis of pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters, ensuring accuracy, precision, and reliability.

Introduction

Quinapril is a prodrug that is rapidly metabolized in the body to its active form, Quinaprilat, a potent inhibitor of the angiotensin-converting enzyme. The therapeutic efficacy of Quinapril is directly related to the systemic exposure of Quinaprilat. Therefore, a reliable analytical method for the simultaneous determination of both compounds is crucial for drug development and clinical monitoring. This HPLC-UV method provides a straightforward and accessible approach for the accurate quantification of Quinapril and Quinaprilat in biological matrices and pharmaceutical dosage forms.



Experimental ProtocolsInstrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the simultaneous analysis of Quinapril and Quinaprilat.

Table 1: Chromatographic Conditions

Parameter	Condition	
HPLC System	Agilent 1260 Infinity II or equivalent	
Column	C18 Symmetry column	
Mobile Phase	A gradient of two mobile phases is utilized: - For Quinapril: Acetonitrile and 10 mM tetrabutyl ammonium hydrogensulfate (pH 7) (62:38, v/v) [1] - For Quinaprilat: Acetonitrile and 10 mM tetrabutyl ammonium hydrogensulfate (pH 7) (25:75, v/v)[1]	
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
Detection	UV at 215 nm[1]	
Column Temperature	Ambient	

Preparation of Standard Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Quinapril hydrochloride and Quinaprilat reference standards in 10 mL of methanol, respectively.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the mobile phase to achieve concentrations spanning the desired calibration range.



Sample Preparation (from Human Plasma)

For the analysis of Quinapril and Quinaprilat in human plasma, a solid-phase extraction (SPE) method is employed for sample clean-up and concentration.[1]

- Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
- Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of a mixture of water and methanol (95:5, v/v) to remove interfering substances.
- Elution: Elute Quinapril and Quinaprilat from the cartridge with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 200 μL of the mobile phase. The sample is now ready for injection into the HPLC system.

Method Validation Summary

The described HPLC-UV method has been validated according to established guidelines to ensure its suitability for the intended application. The key validation parameters are summarized below.

Table 2: Method Validation Parameters

Parameter	Quinapril	Quinaprilat
Linearity Range	10 - 500 ng/mL[1]	20 - 1000 ng/mL[1]
Correlation Coefficient (r²)	> 0.995	> 0.995
Limit of Quantification (LOQ)	10 ng/mL[1]	20 ng/mL[1]
Accuracy (% Recovery)	> 90%[1]	> 80%[1]
Precision (%RSD)	< 15%	< 15%

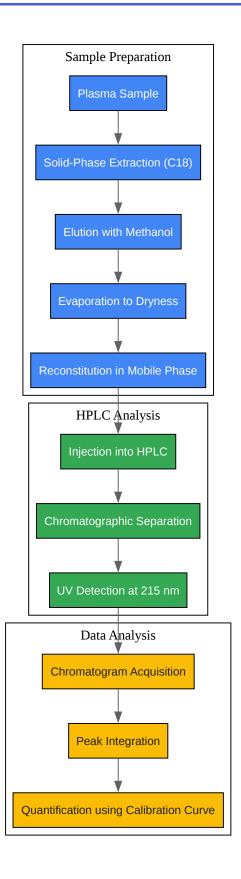




Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the method's validation parameters.

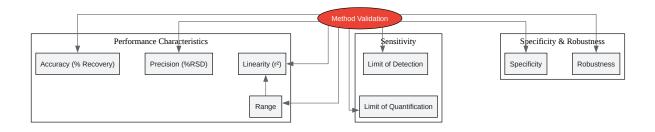




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Caption: Experimental workflow for the HPLC-UV analysis of Quinapril and Quinaprilat.





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Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust tool for the simultaneous determination of Quinapril and its active metabolite, Quinaprilat. The detailed protocol and validation data demonstrate that the method is accurate, precise, and sensitive for its intended purpose in pharmaceutical analysis and clinical research. The provided workflows and diagrams offer a clear guide for implementation in a laboratory setting.

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References

- 1. Simultaneous determination of quinapril and its active metabolite quinaprilat in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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